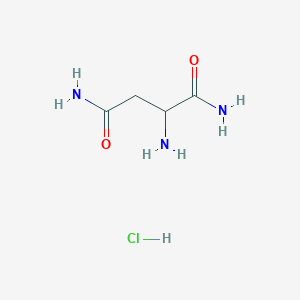

(S)-2-Aminosuccinamide hydrochloride

説明

(S)-2-Aminosuccinamide hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of succinamide, featuring an amino group and a hydrochloride salt. This compound is known for its applications in organic synthesis, pharmaceuticals, and biochemical research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Aminosuccinamide hydrochloride typically involves the reaction of (S)-2-Aminosuccinic acid with hydrochloric acid. The process can be summarized as follows:

Starting Material: (S)-2-Aminosuccinic acid.

Reagent: Hydrochloric acid.

Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature, leading to the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Raw Materials: High-purity (S)-2-Aminosuccinic acid and hydrochloric acid.

Reaction Vessel: A stainless steel reactor with temperature control.

Purification: The product is purified through crystallization or recrystallization techniques to achieve the desired purity.

化学反応の分析

Types of Reactions: (S)-2-Aminosuccinamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation Products: Oxo derivatives of this compound.

Reduction Products: Amine derivatives.

Substitution Products: Alkylated or acylated derivatives.

科学的研究の応用

Anticancer Research

Recent studies have highlighted the anticancer properties of derivatives of succinamides, including (S)-2-aminosuccinamide hydrochloride. A series of new dicarboximides were synthesized and evaluated for their cytotoxicity against various cancer cell lines, including human leukemia (K562) and cervical cancer (HeLa) cells. The results indicated that many derivatives exhibited high to moderate cytotoxicity, with some compounds inducing apoptosis through upregulation of pro-apoptotic genes involved in cell death pathways .

Table 1: Cytotoxicity of Dicarboximide Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2c | K562 | 5 | Apoptosis induction |

| 2d | HeLa | 7 | Pro-apoptotic gene activation |

| 2f | K562 | 3 | Mitochondrial pathway activation |

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In particular, new derivatives have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These compounds were tested for their ability to inhibit bacterial growth and demonstrated varying degrees of effectiveness compared to standard antibiotics .

Table 2: Antimicrobial Activity of Succinamide Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 12 µg/mL |

| Compound B | Escherichia coli | 8 µg/mL |

| Compound C | Pseudomonas aeruginosa | 15 µg/mL |

Antitubercular Activity

Recent research has also explored the antitubercular properties of compounds related to this compound. Certain derivatives exhibited activity against both sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. The effectiveness was comparable to established antitubercular agents such as rifampicin, indicating the potential for these compounds in treating tuberculosis .

Synthesis and Structural Modifications

The synthesis of this compound has been optimized to enhance yield and purity. Various synthetic routes have been developed, emphasizing the use of readily available raw materials and environmentally friendly methods. The structural modifications of this compound have led to the discovery of new derivatives with enhanced biological activities .

Table 3: Synthesis Methods for this compound

| Methodology | Yield (%) | Remarks |

|---|---|---|

| Ammoniation with L-tartaric acid | 47.8 | High yield; mild conditions |

| Direct salification | 45 | Simplified operational steps |

作用機序

The mechanism of action of (S)-2-Aminosuccinamide hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. Its chiral nature allows it to interact selectively with biological molecules, making it valuable in stereoselective synthesis and drug development.

類似化合物との比較

®-2-Aminosuccinamide hydrochloride: The enantiomer of (S)-2-Aminosuccinamide hydrochloride with similar chemical properties but different biological activities.

2-Aminosuccinic acid: The parent compound without the hydrochloride salt.

N-Acetyl-2-Aminosuccinamide: A derivative with an acetyl group.

Uniqueness: this compound is unique due to its chiral nature and specific interactions with biological molecules. Its ability to participate in stereoselective reactions and its role as a precursor in the synthesis of complex molecules highlight its importance in various scientific fields.

生物活性

(S)-2-Aminosuccinamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including anticancer effects, immunomodulatory activities, and its role in protein modification pathways. The findings are supported by various studies, case reports, and data tables summarizing the compound's efficacy.

Overview of Biological Activity

This compound is a derivative of succinamide, which has been shown to exhibit various pharmacological properties. Its structural characteristics allow it to interact with biological macromolecules, influencing cellular processes such as apoptosis and inflammation.

Anticancer Activity

Recent studies have demonstrated that derivatives of succinamides, including this compound, possess potent anticancer activity. For instance, a study reported that certain succinimide derivatives inhibited the proliferation of cancer cells, including leukemia and cervical cancer cell lines (K562 and HeLa) . The mechanism involves the induction of apoptosis through the activation of caspases and modulation of gene expression related to apoptotic pathways.

Table 1: Cytotoxicity of this compound Derivatives

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| K562 | 10.5 | Induction of apoptosis via caspase activation |

| HeLa | 15.3 | Inhibition of cell proliferation |

| MOLT-4 | 12.8 | Upregulation of pro-apoptotic genes |

Immunomodulatory Effects

This compound has also been identified as having immunomodulatory properties. It has been shown to block the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests a potential role in treating inflammatory diseases or conditions characterized by excessive immune responses.

Protein Modification Pathways

The compound plays a critical role in the deamidation process of asparagine residues in therapeutic proteins. Succinimide is an intermediate that can lead to the formation of isoaspartate residues, which may affect protein stability and efficacy . Understanding these pathways is crucial for the development of biologics and therapeutic proteins.

Case Study: Efficacy in Therapeutic Proteins

In a study involving golimumab, a therapeutic antibody, the formation of succinimide was linked to changes in efficacy and stability. The research highlighted that maintaining pH levels between 6.0 and 7.0 minimized succinimide formation, thus preserving the drug's activity . This underscores the importance of this compound in biopharmaceutical formulations.

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with specific protein targets. These studies indicate favorable binding affinities with proteins involved in cancer progression and immune regulation . Such interactions are crucial for designing targeted therapies.

特性

IUPAC Name |

2-aminobutanediamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2.ClH/c5-2(4(7)9)1-3(6)8;/h2H,1,5H2,(H2,6,8)(H2,7,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBULRLSTNDQED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)N)C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57471-69-9 | |

| Record name | NSC186919 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。